molecular formula C13H16F3NO B5657376 1-[4-(trifluoromethyl)benzyl]-4-piperidinol

1-[4-(trifluoromethyl)benzyl]-4-piperidinol

Cat. No. B5657376
M. Wt: 259.27 g/mol
InChI Key: RGCJRCWSAFYTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperidine derivatives has been extensively explored, highlighting methodologies that may be applicable to 1-[4-(trifluoromethyl)benzyl]-4-piperidinol. For instance, Crich and Smith (2001) introduced a potent combination of reagents for the conversion of thioglycosides to glycosyl triflates, which could potentially be applied in the synthesis of complex piperidine derivatives, showcasing a fundamental approach to synthesizing structurally related compounds (Crich & Smith, 2001).

Molecular Structure Analysis

The molecular structure and spectroscopic analysis of related compounds, such as 1-Benzyl-4-(N-Boc-amino)piperidine, have been characterized through spectroscopic methods, including FT-IR, FT-Raman, UV-Vis, and NMR techniques. The study by Janani et al. (2020) provides insight into the potential molecular structure analysis of 1-[4-(trifluoromethyl)benzyl]-4-piperidinol, highlighting the importance of theoretical and experimental approaches in understanding compound geometries (Janani et al., 2020).

Chemical Reactions and Properties

Research on similar piperidine compounds has delved into their reactivity and chemical properties. For example, studies have demonstrated the synthesis and glycosylation reactions of piperidine derivatives, revealing the effects of substituents on reaction outcomes. This research can provide a framework for understanding the chemical reactions and properties of 1-[4-(trifluoromethyl)benzyl]-4-piperidinol, offering insights into its reactivity and functional group transformations (Crich & Vinogradova, 2007).

Physical Properties Analysis

The study of related compounds also sheds light on the physical properties of 1-[4-(trifluoromethyl)benzyl]-4-piperidinol. The crystal structure and thermal properties have been analyzed, providing data on stability, conformation, and intermolecular interactions. These studies are crucial for predicting the behavior of 1-[4-(trifluoromethyl)benzyl]-4-piperidinol under various conditions and its potential applications in different fields (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including their reactivity, stability, and interaction with other molecules, have been the subject of various studies. For instance, the synthesis and reactivity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives against acetylcholinesterase offer insights into the functional capabilities and chemical behavior of these compounds. Such research is invaluable for understanding the fundamental chemical properties of 1-[4-(trifluoromethyl)benzyl]-4-piperidinol (Sugimoto et al., 1990).

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)11-3-1-10(2-4-11)9-17-7-5-12(18)6-8-17/h1-4,12,18H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCJRCWSAFYTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.